molecular formula C23H21N3O2S B3958076 ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE

ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE

Cat. No.: B3958076
M. Wt: 403.5 g/mol
InChI Key: JARYIWRELCNLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, phenyl, pyridyl, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, allyl bromide, and various substituted pyridines. The reaction conditions usually require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Purification of the final product is achieved through techniques such as recrystallization, column chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE: Similar structure but with an oxo group instead of a thioxo group.

    ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE: Similar structure but with different substituents on the pyridine ring.

Uniqueness

The presence of the thioxo group in this compound makes it unique compared to its analogs. This functional group can impart distinct chemical reactivity and biological activity, making the compound valuable for specific applications.

Properties

IUPAC Name

ethyl 5-cyano-2-phenyl-5-prop-2-enyl-4-pyridin-3-yl-6-sulfanylidene-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-3-12-23(15-24)19(17-11-8-13-25-14-17)18(21(27)28-4-2)20(26-22(23)29)16-9-6-5-7-10-16/h3,5-11,13-14,19H,1,4,12H2,2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARYIWRELCNLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)C(C1C2=CN=CC=C2)(CC=C)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE
Reactant of Route 2
ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE
Reactant of Route 3
ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE
Reactant of Route 4
ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE
Reactant of Route 6
ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE

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